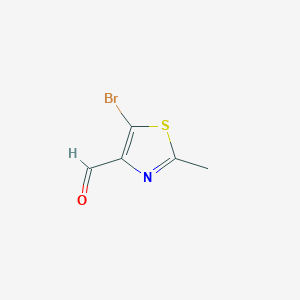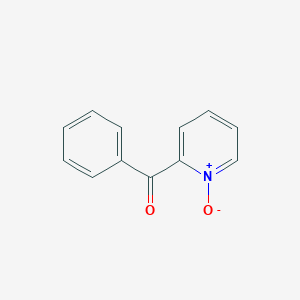
(1-Oxido-2-pyridinyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxido-2-pyridinyl)(phenyl)methanone, also known as OPMP, is a synthetic organic compound that belongs to the class of pyridine derivatives. It has been widely used in scientific research for its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of (1-Oxido-2-pyridinyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in important physiological processes. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for its antitumor activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as improve cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Oxido-2-pyridinyl)(phenyl)methanone has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. It can also be modified to introduce different functional groups, making it a versatile building block for organic synthesis. However, this compound has some limitations, such as its low solubility in water and limited availability in commercial sources.
Orientations Futures
There are several future directions for the research and development of (1-Oxido-2-pyridinyl)(phenyl)methanone. One direction is to explore its potential as a lead compound for drug discovery, particularly for the treatment of infectious diseases and cancer. Another direction is to investigate its mechanism of action and its effects on different physiological systems, such as the nervous and immune systems. Additionally, the synthesis of novel derivatives of this compound with improved properties and activities can be pursued for various applications in organic synthesis, materials science, and bioimaging.
Méthodes De Synthèse
The synthesis of (1-Oxido-2-pyridinyl)(phenyl)methanone involves the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The final product is obtained after recrystallization from ethanol. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(1-Oxido-2-pyridinyl)(phenyl)methanone has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. This compound has also been used as a ligand for metal catalysts in organic synthesis, as well as a fluorescent probe for bioimaging and sensing applications.
Propriétés
| 4789-06-4 | |
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9H |
Clé InChI |
WUHNPPJCSDOKJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
Solubilité |
29.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
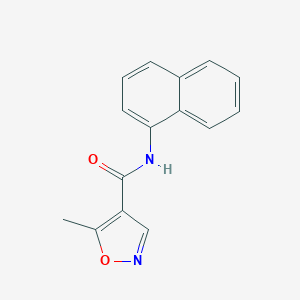

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)


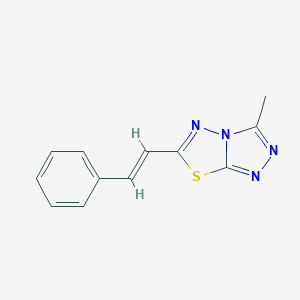
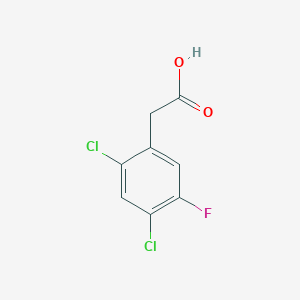
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
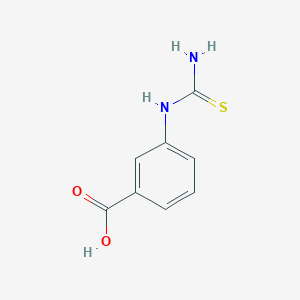
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

